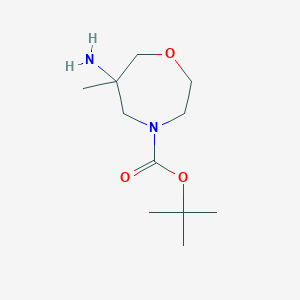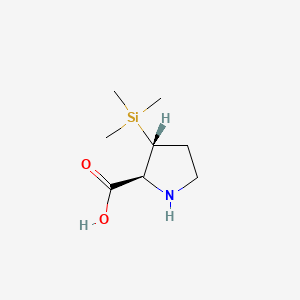
tert-Butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate: is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . It is a member of the oxazepane family, which are seven-membered heterocyclic compounds containing an oxygen and nitrogen atom in the ring. This compound is often used in various scientific fields, including organic synthesis and drug development.
Preparation Methods
The synthesis of tert-Butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 6-(aminomethyl)-6-methyl-1,4-oxazepane-4-carboxylate with appropriate reagents under controlled conditions . The specific synthetic routes and reaction conditions can vary, but common methods include the use of protecting groups and selective functionalization to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate involves its interaction with molecular targets and pathways in biological systems. The amino group and the oxazepane ring can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or biological research .
Comparison with Similar Compounds
tert-Butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-(aminomethyl)-6-methyl-1,4-oxazepane-4-carboxylate: This compound is closely related and shares similar structural features.
tert-Butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate: Another oxazepane derivative with different functional groups.
tert-Butyl 6-(methylamino)-1,4-oxazepane-4-carboxylate: A similar compound with a methylamino group instead of an amino group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-5-6-15-8-11(4,12)7-13/h5-8,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYICTCTFIVWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCOC1)C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Azabicyclo[3.1.0]hexane-6-methanamine, 3-(phenylmethyl)-,(1a,5a,6a)-](/img/structure/B8241878.png)


![tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate](/img/structure/B8241900.png)
![(5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazin-6-yl) 2,2-dimethylpropanoate](/img/structure/B8241911.png)

![Methyl furo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B8241923.png)


![methyl (2S)-3-(4-amino-1H-pyrazol-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B8241948.png)




